3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol
3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol
CGP60474 is a potent dual cdk1/cdk2 inhibitor (IC50 values are 20 and 50 nM, respectively). Also displays low micromolar activity at PKCα. Displays reversible G1/S cell cycle arrest in U2-OS cells.
Brand Name:
Vulcanchem
CAS No.:
164658-13-3
VCID:
VC0523343
InChI:
InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)
SMILES:
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO
Molecular Formula:
C18H18ClN5O
Molecular Weight:
355.8 g/mol
3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol
CAS No.: 164658-13-3
Inhibitors
VCID: VC0523343
Molecular Formula: C18H18ClN5O
Molecular Weight: 355.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 164658-13-3 |
---|---|
Product Name | 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol |
Molecular Formula | C18H18ClN5O |
Molecular Weight | 355.8 g/mol |
IUPAC Name | 3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol |
Standard InChI | InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) |
Standard InChIKey | IYNDTACKOAXKBJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO |
Canonical SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO |
Appearance | Solid powder |
Description | CGP60474 is a potent dual cdk1/cdk2 inhibitor (IC50 values are 20 and 50 nM, respectively). Also displays low micromolar activity at PKCα. Displays reversible G1/S cell cycle arrest in U2-OS cells. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol CGP 60474 |
Reference | 1: Kuo GH, Deangelis A, Emanuel S, Wang A, Zhang Y, Connolly PJ, Chen X, Gruninger RH, Rugg C, Fuentes-Pesquera A, Middleton SA, Jolliffe L, Murray WV. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. J Med Chem. 2005 Jul 14;48(14):4535-46. PubMed PMID: 15999992. 2: Stanetty P, Hattinger G, Schnürch M, Mihovilovic MD. Novel and efficient access to phenylamino-pyrimidine type protein kinase C inhibitors utilizing a Negishi cross-coupling strategy. J Org Chem. 2005 Jun 24;70(13):5215-20. PubMed PMID: 15960526. |
PubChem Compound | 644215 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume